(R)-alpha-Methylhistamine (R)-alpha-Methylhistamine (R)-alpha-methylhistamine is an aralkylamino compound that is histamine bearing a methyl substituent at the alpha-position (the R-enantiomer). It has a role as a H3-receptor agonist. It is a member of imidazoles and an aralkylamino compound.
Brand Name: Vulcanchem
CAS No.: 75614-87-8
VCID: VC1570018
InChI: InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1
SMILES: CC(CC1=CN=CN1)N
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol

(R)-alpha-Methylhistamine

CAS No.: 75614-87-8

Cat. No.: VC1570018

Molecular Formula: C6H11N3

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-alpha-Methylhistamine - 75614-87-8

Specification

CAS No. 75614-87-8
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
IUPAC Name (2R)-1-(1H-imidazol-5-yl)propan-2-amine
Standard InChI InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1
Standard InChI Key XNQIOISZPFVUFG-RXMQYKEDSA-N
Isomeric SMILES C[C@H](CC1=CN=CN1)N
SMILES CC(CC1=CN=CN1)N
Canonical SMILES CC(CC1=CN=CN1)N

Introduction

Chemical Properties and Structural Characteristics

(R)-alpha-Methylhistamine is a chiral derivative of histamine that exists in various salt forms, including dihydrobromide and dihydrochloride. The dihydrobromide salt has the molecular formula C6H13Br2N3 and a molecular weight of 287 . As a selective H3 receptor agonist, this compound targets pathways involving GPCR/G Protein signaling, immunology/inflammation processes, and neuronal signaling systems . The compound's stereoselectivity is crucial for its biological activity, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.

Pharmacological Profile

Receptor Binding and Selectivity

(R)-alpha-Methylhistamine exhibits exceptional selectivity for histamine H3 receptors, with a dissociation constant (Kd) of 50.3 nM . This compound demonstrates remarkable potency, being more than 10 times as potent as histamine itself at H3 receptors . Its selectivity toward H3 receptors is more than 1000 times higher than that of histamine, making it an invaluable tool for investigating H3 receptor-mediated functions .

The compound shows minimal activity at other histamine receptor subtypes, with weak affinities for H1 and H2 receptors (pKi values of 4.8 and <3.5, respectively) . Additionally, it displays greater than 200-fold selectivity over H4 receptors, further highlighting its specificity for the H3 receptor subtype .

Effects on Histamine Metabolism

Studies examining the impact of (R)-alpha-Methylhistamine on histamine metabolism have revealed significant effects on histamine turnover in the brain. When administered to mice at a dose of 6.3 mg/kg (i.p.), (R)-alpha-Methylhistamine dihydrochloride significantly decreased the steady-state tele-methylhistamine (t-MH) level in the mouse brain without significantly altering histamine levels themselves .

In contrast, the H3 receptor antagonist thioperamide (2 mg/kg, i.p.) increased t-MH levels, demonstrating the opposing effects of H3 receptor activation versus inhibition on histamine turnover . When administered to mice immediately after pargyline (65 mg/kg, i.p.), (R)-alpha-Methylhistamine (3.2 mg/kg, i.p.) inhibited the pargyline-induced increase in t-MH levels almost completely during the first 2 hours after treatment .

Regional Brain Effects

The effects of (R)-alpha-Methylhistamine on histamine metabolism show regional specificity within the brain. In rats, (R)-alpha-Methylhistamine (3.2 mg/kg, i.p.) affected the pargyline-induced t-MH accumulation in eight brain regions, with particularly pronounced effects in the cerebral cortex and amygdala . This regional specificity may contribute to the compound's diverse effects on various neurological functions.

Pharmacokinetic Limitations

Membrane Penetration and Bioavailability

Despite its promising pharmacological profile, (R)-alpha-Methylhistamine faces significant pharmacokinetic challenges that limit its therapeutic utility. Due to its strong basicity and high polarity, the compound hardly penetrates biological membranes and is rapidly inactivated in vivo . These properties severely restrict its oral bioavailability and central nervous system penetration.

The limitations in blood-brain barrier penetration are particularly evident in studies of gastric acid secretion. Research has shown that intravenous administration of (R)-alpha-Methylhistamine (5-500 nmol per rat) was completely ineffective for inhibiting gastric acid secretion, while intracerebroventricular injections produced dose-dependent inhibitory effects . This discrepancy highlights the compound's poor ability to reach central targets when administered peripherally.

Development of Prodrug Approaches

Azomethine Prodrugs

To overcome the pharmacokinetic limitations of (R)-alpha-Methylhistamine, researchers have developed lipophilic, non-basic azomethine prodrugs . This bioreversible derivatization strategy has produced several significant improvements in the compound's pharmacokinetic properties:

  • Decreased basicity

  • Increased lipophilicity

  • Reduced metabolic degradation

  • Prolonged biological half-life

  • Enhanced oral absorption

  • Improved blood-brain barrier penetration

Through systematic variation of the pro-moiety, researchers have optimized the pharmacokinetic properties to allow for both peripheral and central delivery of the parent amine . These azomethine prodrugs display satisfactory stability for oral administration while being adequately labile to deliver (R)-alpha-Methylhistamine at sufficient concentrations in vivo .

Administration RouteDose RangeEffect on Gastric Acid SecretionEffect on Pepsin Production
Intracerebroventricular0.5-50 nmol/ratDose-dependent inhibitionNo significant effect
Intravenous5-500 nmol/ratNo significant effectNo significant effect

These findings provide pharmacological evidence that the activation of central H3 histamine receptors exerts a negative control in the regulation of gastric acid secretion in conscious pylorus-ligated rats . This mechanism could potentially be exploited for the treatment of acid-related disorders.

Effects on Memory and Cognitive Function

(R)-alpha-Methylhistamine has shown notable effects on memory processes. Research indicates that the compound can enhance memory retention and attenuate memory impairment in rats . Specifically, pretreatment with (R)-alpha-Methylhistamine (10 mg/kg; i.p.; 60 min before training) reversed propofol-induced memory retention impairment .

These cognitive effects add to the compound's potential therapeutic applications, suggesting possible utility in addressing memory deficits associated with various neurological conditions.

Experimental Studies and Research Findings

In Vitro Characterization

In vitro studies have established the detailed pharmacological profile of (R)-alpha-Methylhistamine, confirming its high potency and selectivity for H3 receptors. These studies have characterized the compound's binding affinities at various histamine receptor subtypes, demonstrating its exceptional selectivity for the H3 receptor subtype .

In Vivo Pharmacological Effects

Multiple in vivo studies have demonstrated the diverse biological effects of (R)-alpha-Methylhistamine:

Study TypeDoseKey FindingsReference
Histamine metabolism3.2-6.3 mg/kg, i.p.Decreased t-MH levels in mouse brain
Regional brain effects3.2 mg/kg, i.p.Pronounced effects in cerebral cortex and amygdala
Gastric acid secretion0.5-50 nmol/rat, i.c.v.Dose-dependent inhibition of acid secretion
Memory effects10 mg/kg, i.p.Reversal of propofol-induced memory impairment

These diverse pharmacological effects highlight the potential utility of (R)-alpha-Methylhistamine as both a research tool and a therapeutic agent. By selectively targeting H3 receptors, this compound provides valuable insights into the role of histaminergic neurotransmission in various physiological and pathological processes.

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